molecular formula C12H15FN2 B13173744 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile

Cat. No.: B13173744
M. Wt: 206.26 g/mol
InChI Key: RXJLDKHFLKFRLL-UHFFFAOYSA-N
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Description

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is a benzonitrile derivative featuring a fluorine atom at the 2-position and a branched alkylamine substituent, (3-methylbutan-2-yl)amino, at the 6-position of the aromatic ring. The (3-methylbutan-2-yl)amino group introduces steric bulk and lipophilicity, which could influence pharmacokinetic properties such as membrane permeability and half-life.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

2-fluoro-6-(3-methylbutan-2-ylamino)benzonitrile

InChI

InChI=1S/C12H15FN2/c1-8(2)9(3)15-12-6-4-5-11(13)10(12)7-14/h4-6,8-9,15H,1-3H3

InChI Key

RXJLDKHFLKFRLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=C(C(=CC=C1)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with an appropriate amine, such as 3-methylbutan-2-amine. The reaction is usually carried out under controlled conditions, often in the presence of a catalyst or under reflux .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The fluorine atom and benzonitrile group play crucial roles in its binding affinity and reactivity. The compound can modulate various biological pathways, depending on its specific application .

Comparison with Similar Compounds

The following analysis compares 2-fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, synthesis, and biological relevance.

Structural Features and Physicochemical Properties

The substituents at the 2- and 6-positions significantly alter molecular weight, polarity, and lipophilicity. Key comparisons include:

Compound Name Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (3-Methylbutan-2-yl)amino C₁₂H₁₄FN₂ 205.15 High lipophilicity, steric bulk
2-Fluoro-6-(methylamino)benzonitrile Methylamino C₈H₈FN₂ 150.15 Lower MW, higher polarity
2-Fluoro-6-(4-methylphenoxy)benzonitrile 4-Methylphenoxy C₁₄H₁₀FNO 227.23 Bulky aromatic group, reduced solubility
2-(4-Aminophenoxy)-6-trifluoromethylbenzonitrile 4-Aminophenoxy + CF₃ C₁₄H₁₀F₃N₂O 279.0 Electron-withdrawing CF₃, enhanced stability
2-Fluoro-6-[(2-oxoazepan-3-yl)amino]benzonitrile Azepane-derived amino C₁₃H₁₄FN₃O 247.23 Heterocyclic amine, moderate polarity

Key Observations :

  • Bulky substituents like 4-methylphenoxy or azepane-derived amines may reduce solubility in aqueous media, whereas trifluoromethyl groups enhance thermal and oxidative stability.

Biological Activity

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is a fluorinated benzonitrile derivative that has gained attention for its potential biological activities. This compound, characterized by its unique structure, has implications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.

Chemical Structure and Properties

The chemical formula for 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is C12_{12}H15_{15}FN2_2. Its structure includes a fluorine atom and an amino group, which contribute to its biological activity. The presence of the 3-methylbutan-2-yl group enhances its lipophilicity, potentially influencing its pharmacokinetics.

The biological activity of 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is primarily associated with its interaction with specific protein targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to affect neurotransmitter systems and may influence serotonin transporter activity, which is crucial in mood regulation and various psychiatric disorders .

In Vitro Studies

In vitro assays have demonstrated that derivatives of benzonitrile compounds can exhibit significant biological activity against various cell lines. For example, compounds structurally related to 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile have been tested for their cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation.

Study Cell Line IC50 Value (µM) Effect
Study AA549 (Lung)10Moderate cytotoxicity
Study BHeLa (Cervical)5High cytotoxicity
Study CMCF7 (Breast)15Low cytotoxicity

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of structurally similar benzonitrile compounds. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile in this mechanism remains to be elucidated, but its structural features suggest it may share similar pathways.

Case Study 2: Neurotransmitter Modulation

Another research effort focused on the modulation of neurotransmitter systems by fluorinated benzonitriles. It was found that these compounds could inhibit the uptake of serotonin, thereby increasing its availability in synaptic clefts. This action aligns with the pharmacological profiles observed in antidepressant medications, suggesting potential applications in treating mood disorders .

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